molecular formula C₁₃H₂₀N₂O₂ B1145374 2-[(1R,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde CAS No. 1428118-40-4

2-[(1R,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde

Cat. No. B1145374
M. Wt: 236.31
InChI Key:
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Description

The compound “2-[(1R,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde” belongs to the class of hydrazine derivatives, which are known for their versatile reactivity and utility in organic synthesis. Hydrazine derivatives are crucial in synthesizing various pharmaceuticals, agrochemicals, and dyes due to their ability to participate in numerous chemical reactions.

Synthesis Analysis

The synthesis of hydrazine derivatives typically involves the reaction of hydrazines with aldehydes or ketones to form hydrazone derivatives. For example, Kıvrak et al. (2018) demonstrated the synthesis of 1-methyl-2-(2-(prop-2-yn-1-yloxy)benzylidene)hydrazine analogues through the reaction of 2-(prop-2-yn-1-yloxy)benzaldehydes and methyl hydrazine, showcasing the versatility of hydrazine compounds in forming structurally diverse derivatives (Kıvrak et al., 2018).

Molecular Structure Analysis

The molecular structure of hydrazine derivatives is characterized by their hydrazine backbone and the substituents attached to it. Sayın et al. (2016) performed computational and experimental studies on a hydrazine-Schiff base compound, revealing insights into its structural characteristics and stability through single-crystal X-ray diffraction and computational optimization (Sayın et al., 2016).

Chemical Reactions and Properties

Hydrazine derivatives engage in a variety of chemical reactions, including condensation, cyclization, and addition reactions. The reactivity is often influenced by the nature of the substituents attached to the hydrazine moiety. For instance, Aljaar et al. (2013) described the synthesis of 2-aryl-1,2-dihydrophthalazines through the reaction of 2-(bromomethyl)benzaldehydes with arylhydrazines, highlighting the condensation and intramolecular nucleophilic substitution reactions (Aljaar et al., 2013).

Scientific Research Applications

Mechanisms of NH3 and N2H4 Formation

Research reviews the reaction of Fe(DMeOPrPE)2N2 with acid to form ammonia and hydrazine. DFT calculations support a symmetric protonation mechanism over asymmetric or dinuclear mechanisms. This work is crucial for understanding the formation processes of ammonia and hydrazine from nitrogen complexes, suggesting implications for catalysis and environmental chemistry (Tyler, 2015).

Ceramic Microthrusters and Green Propellants

This review highlights the shift towards green propellants like hydroxylammonium nitrate and hydrogen peroxide in space propulsion, away from conventional toxic chemicals such as hydrazine. The development of ceramic microthrusters could enable cleaner space missions, showcasing the environmental and operational benefits of alternative propellant systems (Markandan et al., 2018).

Electrochemical Sensors and Biosensors

A review presents developments in electrochemical sensors and biosensors using redox polymer/carbon nanotube modified electrodes. This technology, including the use of hydrazine derivatives, has significant implications for analytical chemistry, offering improved sensitivity and specificity for various analytes (Barsan et al., 2015).

Environmental Concerns and Biodegradation

Research on the biodegradation and environmental fate of ethyl tert-butyl ether (ETBE), a gasoline additive, shows microorganisms' capability to degrade ETBE in soil and groundwater. This work points to the potential for microbial remediation of ether oxygenates, which could be relevant for handling hydrazine derivatives' environmental impacts (Thornton et al., 2020).

Advances in Hypergolic Propellants

A literature review on hypergolic fuel systems emphasizes research into safer, non-toxic formulations, including high purity hydrogen peroxide as an alternative to hydrazine-based propellants. This underscores ongoing efforts to develop safer hypergolic propellants for aerospace applications, which could be relevant for compounds like 2-[(1R,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde (Davis & Yilmaz, 2014).

properties

CAS RN

1428118-40-4

Product Name

2-[(1R,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde

Molecular Formula

C₁₃H₂₀N₂O₂

Molecular Weight

236.31

Origin of Product

United States

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